
1-(4,4-Difluorocyclohexyl)propan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(4,4-Difluorocyclohexyl)propan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 2260937-40-2. It has a molecular weight of 213.7 . The compound is typically stored at 4 degrees Celsius and is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for “1-(4,4-Difluorocyclohexyl)propan-1-amine;hydrochloride” is 1S/C9H17F2N.ClH/c1-2-8(12)7-3-5-9(10,11)6-4-7;/h7-8H,2-6,12H2,1H3;1H . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis
“1-(4,4-Difluorocyclohexyl)propan-1-amine;hydrochloride” is a powder with a molecular weight of 213.7 . It is typically stored at 4 degrees Celsius .Scientific Research Applications
Sorbent Development for PFAS Removal
Recent research highlights the development of amine-containing sorbents for the removal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) from water. These sorbents leverage the chemical properties of amines for effective PFAS control in municipal water and wastewater treatments. The effectiveness of these amines, potentially including structures similar to 1-(4,4-Difluorocyclohexyl)propan-1-amine;hydrochloride, is attributed to electrostatic interactions, hydrophobic interactions, and sorbent morphology. Designing next-generation sorbents considers these factors for improved PFAS removal efficiency (Ateia et al., 2019).
Environmental Behavior and Adsorption Mechanisms
Research on the adsorption behavior of Perfluorinated Compounds (PFCs) on various adsorbents, including those with amine groups, provides insights into effective strategies for PFC removal from aquatic environments. Amines, due to their high adsorption capacity for PFCs, are critical in the design of adsorbents. The formation of micelles/hemi-micelles on adsorbents and the role of hydrophobic interactions in PFC adsorption emphasize the importance of chemical interactions facilitated by amine functionalities (Du et al., 2014).
Antimicrobial Applications
Chitosan, a biopolymer with primary amino groups, has shown significant antimicrobial potential. While not directly related to 1-(4,4-Difluorocyclohexyl)propan-1-amine;hydrochloride, the understanding of how amino groups contribute to antimicrobial activity in polymers like chitosan can provide a foundation for exploring similar applications for amine-functionalized compounds in pharmaceutical and food formulations (Raafat & Sahl, 2009).
Volatile Organic Compounds (VOCs) Analysis in Health Diagnostics
The study of volatile organic compounds (VOCs) in diagnosing and monitoring conditions such as irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD) suggests a potential research area for amine compounds. Specific VOCs, such as propan-1-ol, have been identified as biomarkers, indicating the role of organic compounds in non-invasive diagnostic techniques. This opens avenues for research into the diagnostic applications of various organic compounds, including amines (Van Malderen et al., 2020).
Environmental Safety and Novel Alternatives
Exploration of novel fluorinated alternatives to traditional Per- and Polyfluoroalkyl substances (PFASs) has raised concerns about their environmental safety and efficacy as replacements. Research into the behavior, fate, and toxicological impacts of these alternatives, which may include compounds structurally related to 1-(4,4-Difluorocyclohexyl)propan-1-amine;hydrochloride, is crucial for assessing their viability and potential environmental risks (Wang et al., 2019).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-(4,4-difluorocyclohexyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F2N.ClH/c1-2-8(12)7-3-5-9(10,11)6-4-7;/h7-8H,2-6,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGYVYCDTABZTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCC(CC1)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,4-Difluorocyclohexyl)propan-1-amine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(tert-butyl)-1H-pyrazol-4-yl]{2-[(3-methylbenzyl)oxy]phenyl}methanone](/img/structure/B2590590.png)
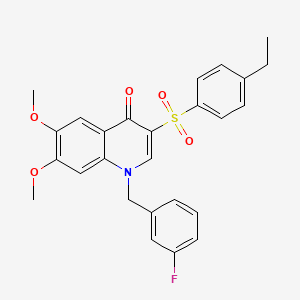
![3-Chloro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B2590592.png)
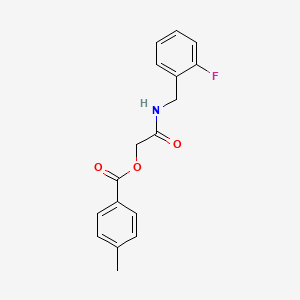
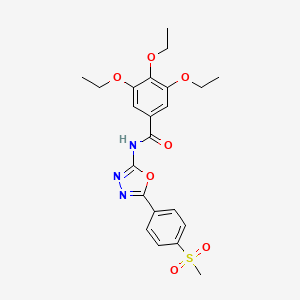
![3,3-diphenyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide](/img/structure/B2590597.png)
![2-(3-Chlorophenyl)-4-(((2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)-5-methyloxazole](/img/structure/B2590599.png)
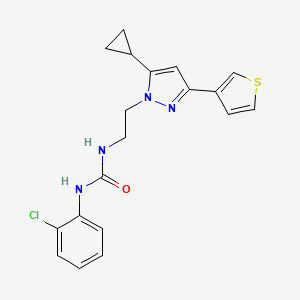
![6-(2,5-Dimethylphenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2590603.png)
![1-Benzyl-3-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazol-2-yl]pyridin-2-one](/img/structure/B2590605.png)
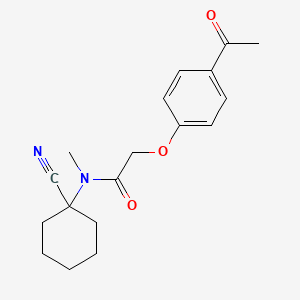

![2-thioxo-1,2-dihydro-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2590609.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2590613.png)